5-Methyl-6-chromanic acid

Insecticide Design Diacylhydrazine SAR Ecdysone Agonist

5-Methyl-6-chromanic acid (5-methylchroman-6-carboxylic acid, 5-methyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid; CAS 20006-76-2) is a bicyclic aromatic carboxylic acid of the chroman class, bearing a methyl substituent at the 5-position and a carboxyl group at the 6-position. It serves as the essential carboxylic acid building block for the synthesis of chromafenozide (ANS-118) and related chroman-containing diacylhydrazine insecticides.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B8393251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-6-chromanic acid
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCCO2)C(=O)O
InChIInChI=1S/C11H12O3/c1-7-8-3-2-6-14-10(8)5-4-9(7)11(12)13/h4-5H,2-3,6H2,1H3,(H,12,13)
InChIKeySBYIWHPHFZBCCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-6-chromanic Acid: Core Intermediate for Diacylhydrazine Insecticide Synthesis


5-Methyl-6-chromanic acid (5-methylchroman-6-carboxylic acid, 5-methyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid; CAS 20006-76-2) is a bicyclic aromatic carboxylic acid of the chroman class, bearing a methyl substituent at the 5-position and a carboxyl group at the 6-position [1]. It serves as the essential carboxylic acid building block for the synthesis of chromafenozide (ANS-118) and related chroman-containing diacylhydrazine insecticides [2]. Its synthetic utility arises from the chroman ring's ability to act as a conformationally constrained bioisostere in nonsteroidal ecdysone agonist design [3].

Why Generic Substitution Fails for 5-Methyl-6-chromanic Acid


Chroman carboxylic acids are not interchangeable intermediates for diacylhydrazine insecticide synthesis. The presence and position of the methyl substituent on the chroman ring directly controls the insecticidal potency of the final hydrazide product by influencing receptor binding affinity and steric complementarity within the ecdysone receptor binding pocket [1]. Substitution with unsubstituted chroman-6-carboxylic acid or regioisomeric chroman carboxylic acids results in a dramatic loss of insecticidal activity, making 5-methyl-6-chromanic acid the only viable precursor for the commercial insecticide chromafenozide [2].

Quantitative Differentiation Evidence for 5-Methyl-6-chromanic Acid


Insecticidal Activity Gain from 5-Methyl Substitution on the Chroman Ring

In a systematic SAR study, the 5-methyl-substituted chroman analogue (derived from 5-methyl-6-chromanic acid) exhibited an LC50 of 0.89 mg/L against lepidopteran larvae, and the introduction of a methyl group at the R1 position (equivalent to the 5-position of the chroman ring) strongly increased insecticidal activity compared to the unsubstituted chroman-6-carboxylic acid derivative [1]. Among all synthesized benzoheterocyclic analogues, the 5-methylchroman-6-carbohydrazide showed the highest insecticidal activity [1].

Insecticide Design Diacylhydrazine SAR Ecdysone Agonist

Chromafenozide vs. Commercial Diacylhydrazine Insecticides: Lepidopteran Selectivity Profile

Chromafenozide, synthesized exclusively from 5-methyl-6-chromanic acid, demonstrates high affinity for lepidopteran ecdysone receptors (EcRs) while showing low affinity for dipteran and coleopteran EcRs, a selectivity profile that distinguishes it from halofenozide (which has coleopteran activity) and aligns with the lepidopteran-specific profiles of tebufenozide and methoxyfenozide [1]. However, CoMFA analysis reveals that chromafenozide's B-fused chroman ring occupies a negative charge-enhancing contour near the receptor that is absent for the other commercial DAHs, contributing to its distinct high lepidopteran potency [2].

Insecticide Selectivity Ecdysone Receptor Lepidopteran Control

Process Yield and Purity Advantages of the Rohm and Haas Synthetic Route

The improved process for preparing 5-methylchroman-6-carboxylic acid (U.S. Patent 5,780,651) utilizes a Hagemann's ester–propargyl ether rearrangement strategy that provides a direct route to the chroman ester intermediate, which upon hydrolysis yields the target carboxylic acid [1]. A specific purification protocol (JP Patent) achieves a product purity of 99.5% as determined by HPLC peak area, with a melting point of 207–208 °C, and a crystallization yield of 16.8% [2]. This represents a well-characterized, patent-protected synthetic process with defined purity benchmarks.

Process Chemistry Chroman Carboxylate Synthesis Intermediate Purity

Unique Position of 5-Methyl-6-chromanic Acid in the Chroman Carboxylic Acid Landscape

Within the chroman carboxylic acid family, 5-methyl-6-chromanic acid occupies a unique niche: chroman-6-carboxylic acid (unsubstituted, CAS 103203-84-5) lacks the methyl group essential for insecticidal activity ; 5-methylchroman-2-carboxylic acid (CAS 113771-58-7) has been explored as an NF-κB inhibitor scaffold but is not a precursor for any commercial insecticide [1]; and 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox, CAS 53188-07-1) is an antioxidant standard with no diacylhydrazine coupling utility [2]. Only 5-methyl-6-chromanic acid serves as the direct precursor to a registered, commercial diacylhydrazine insecticide (chromafenozide/ANS-118) [3].

Chemical Intermediate Differentiation Chroman Regioisomers Procurement Decision Support

Chromafenozide LC50 Benchmark Relative to Key Lepidoptera Pests

The carboxamide derivative synthesized from 5-methyl-6-chromanic acid (chromafenozide) demonstrates potent larvicidal activity with an LC50 of 0.89 mg/L against target lepidopteran species in laboratory bioassays [1]. For context, this potency level is achieved through the specific 5-methylchroman pharmacophore and is not attainable with the unsubstituted chroman-6-carboxylic acid derivative, which showed substantially lower activity in the same study [1].

Insecticide Efficacy Lepidopteran Control Comparative Toxicological Data

High-Value Application Scenarios for 5-Methyl-6-chromanic Acid


Synthesis of Chromafenozide (ANS-118) Insecticide Active Ingredient

The primary and highest-value application of 5-methyl-6-chromanic acid is as the carboxylic acid building block for chromafenozide synthesis. The acid is converted to its acid chloride, then coupled with tert-butylhydrazine, followed by acylation with 3,5-dimethylbenzoyl chloride to yield the active insecticide [1]. This route is the established industrial process for manufacturing the registered lepidopteran insecticide marketed under the trade name Matric® [2].

Medicinal Chemistry Scaffold for Ecdysone Receptor Agonist Optimization

Due to the unique CoMFA contour occupancy of the 5-methylchroman ring in the ecdysone receptor negative charge-enhancing region, 5-methyl-6-chromanic acid serves as a privileged scaffold for structure-guided optimization of novel diacylhydrazine insecticides with potentially improved selectivity or potency profiles [1].

Reference Standard for Chroman Carboxylic Acid Purity and Characterization

With a well-defined melting point (207–208 °C) and HPLC purity benchmark (99.5%), 5-methyl-6-chromanic acid can serve as a reference standard for quality control of chroman carboxylic acid intermediates in agrochemical manufacturing, particularly when high purity is required for downstream coupling reactions [1].

Intermediate for Chromafenozide Analogue Libraries and SAR Studies

The carboxylic acid functionality at the 6-position provides a versatile handle for amide/ester coupling, making 5-methyl-6-chromanic acid a convenient starting material for generating diverse diacylhydrazine libraries aimed at exploring SAR around the chroman pharmacophore for insecticide discovery programs [1].

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